molecular formula C11H8F2N2O2 B2402391 3-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid CAS No. 2248318-51-4

3-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid

Cat. No.: B2402391
CAS No.: 2248318-51-4
M. Wt: 238.194
InChI Key: MJILBOLIENPRJQ-UHFFFAOYSA-N
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Description

3-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid typically involves the reaction of difluoroacetic acid with pyrazole derivatives. One common method includes the use of difluoroacetic acid, which is introduced at a post-synthesis phase to achieve high product yield and purity . The reaction conditions often involve catalytic esterification using nanoscale titanium dioxide, which enhances the reaction yield and reduces the reaction time .

Industrial Production Methods

For industrial production, the synthesis process is optimized to ensure cost-effectiveness and scalability. The use of cheap and readily available raw materials and solvents is crucial. The process avoids the use of organic solvents in multiple reaction steps, thereby reducing solvent recovery costs and environmental pollution risks .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific catalysts.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives and benzoic acid derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 3-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in its role as a fungicide, the compound inhibits the mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase), disrupting the energy production in fungal cells . This inhibition leads to the accumulation of reactive oxygen species and eventual cell death.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
  • Isopyrazam
  • Sedaxane
  • Bixafen
  • Fluxapyroxad
  • Benzovindiflupyr

Uniqueness

3-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

3-[4-(difluoromethyl)pyrazol-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O2/c12-10(13)8-5-14-15(6-8)9-3-1-2-7(4-9)11(16)17/h1-6,10H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJILBOLIENPRJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(C=N2)C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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